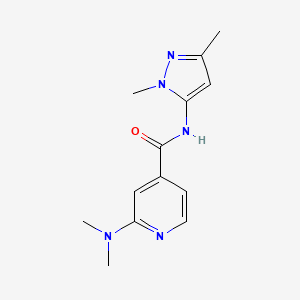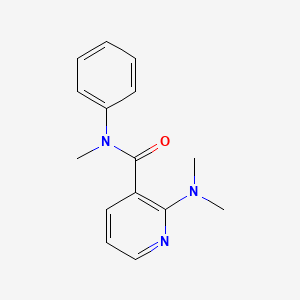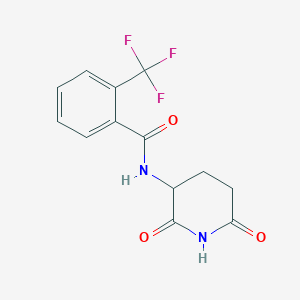
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic small molecule that has been widely studied for its anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer treatment.
作用機序
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide's mechanism of action is thought to be due to its ability to activate the immune system and induce tumor vascular disruption. This compound has been shown to activate the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. These cytokines are thought to induce tumor vascular disruption, leading to the death of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of the immune system, the induction of tumor vascular disruption, and the release of pro-inflammatory cytokines. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has a number of advantages for use in lab experiments. It is a synthetic small molecule that can be easily synthesized on a large scale, making it an attractive candidate for further development and commercialization. This compound has also been extensively studied in preclinical models, making it a well-characterized compound for use in lab experiments. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for the study of 2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to predict patient response to this compound treatment. Additionally, there is ongoing research aimed at understanding the molecular mechanisms underlying this compound's anti-tumor activity, which could lead to the development of more effective anti-cancer therapies. Finally, there is interest in exploring the potential use of this compound in combination with other anti-cancer agents to improve treatment outcomes.
合成法
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and reaction conditions to produce the final product. While the synthesis of this compound is relatively complex, it can be carried out on a large scale, making it a viable candidate for further development and commercialization.
科学的研究の応用
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide has been extensively studied for its anti-cancer properties. In preclinical studies, this compound has been shown to selectively target and kill tumor cells by inducing tumor vascular disruption. This mechanism of action is thought to be due to the activation of the immune system and the release of pro-inflammatory cytokines. This compound has also been shown to have anti-tumor effects in a variety of different cancer types, including lung, breast, and prostate cancer.
特性
IUPAC Name |
2-(dimethylamino)-N-(2,5-dimethylpyrazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-7-12(18(4)16-9)15-13(19)10-5-6-14-11(8-10)17(2)3/h5-8H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMRYYWWPPSBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)


![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)

![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)

![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)
![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)